Imidazo[1,2-b]pyridazine hydrochloride
概要
説明
Imidazo[1,2-b]pyridazine hydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and drug development.
作用機序
Target of Action
Imidazo[1,2-b]pyridazine hydrochloride primarily targets the Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage . It is also involved in normal immune and inflammatory responses to pathogens .
Mode of Action
This compound acts as an inhibitor of IL-17A . It prevents IL-17A from signaling through its receptor, IL-17R, which is a heterodimer formed by the IL-17RA and IL-17RC subunits . This inhibition can help reduce inflammation and tissue damage caused by overactive IL-17A signaling .
Biochemical Pathways
The compound affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, it disrupts this pathway, potentially reducing the symptoms of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .
Pharmacokinetics
It is suggested that the compound may provide efficacy comparable to anti-il-17a antibodies for psoriasis . This suggests that it may have good bioavailability and effectiveness when administered orally .
Result of Action
The inhibition of IL-17A by this compound can lead to a reduction in inflammation and tissue damage, particularly in the context of autoimmune diseases . This can result in improved symptoms for conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis .
生化学分析
Biochemical Properties
Imidazo[1,2-b]pyridazine hydrochloride has been identified as an inhibitor of IL-17A, a pro-inflammatory cytokine . It interacts with this cytokine, potentially disrupting its role in chronic inflammation and autoimmune diseases . This interaction with IL-17A suggests that this compound could have a significant impact on biochemical reactions involving this cytokine .
Cellular Effects
The effects of this compound on cells are largely tied to its inhibition of IL-17A . By inhibiting this cytokine, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that this compound could be used in the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis, diseases where IL-17A plays a key role .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to IL-17A, inhibiting its function . This interaction can lead to changes in gene expression and disrupt the normal function of this cytokine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the cyclization of 2-aminopyridazine with α-haloketones or α-haloesters in the presence of a base. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and purity. This method allows for precise control over reaction parameters, reducing the formation of by-products and facilitating large-scale production .
化学反応の分析
Types of Reactions: Imidazo[1,2-b]pyridazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can exhibit enhanced biological activity .
科学的研究の応用
Imidazo[1,2-b]pyridazine hydrochloride has a wide range of applications in scientific research:
類似化合物との比較
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,5-a]pyridine: Used in the development of luminescent materials and pharmaceuticals.
Imidazo[4,5-b]pyridine: Investigated for its kinase inhibition properties.
Uniqueness: Imidazo[1,2-b]pyridazine hydrochloride stands out due to its potent kinase inhibition activity, particularly against TAK1 kinase. This specificity makes it a valuable compound in the development of targeted therapies for diseases such as multiple myeloma .
生物活性
Imidazo[1,2-b]pyridazine hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and recent advancements in research.
Chemical Structure and Properties
Imidazo[1,2-b]pyridazine is a nitrogen-containing heterocyclic compound characterized by its unique bicyclic structure. The presence of nitrogen atoms in the ring enhances its reactivity and biological interactions. The hydrochloride salt form improves its solubility and stability for pharmaceutical applications.
Enzyme Inhibition
Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of various kinases, which play crucial roles in cellular signaling pathways. Notable targets include:
- DYRK1A and DYRK1B : These kinases are implicated in several cancers. Compounds derived from imidazo[1,2-b]pyridazine have shown IC50 values below 100 nM against these kinases, indicating strong inhibitory potential .
- Bruton’s Tyrosine Kinase (BTK) : This kinase is a target for therapies in hematological malignancies. Imidazo[1,2-b]pyridazine compounds exhibit selective inhibition of BTK, contributing to their anticancer properties .
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : Inhibition of VEGFR2 is crucial for anti-angiogenic therapies. Certain derivatives have demonstrated effective inhibition of this receptor, which is vital in tumor growth and metastasis .
Antimicrobial Activity
Research indicates that imidazo[1,2-b]pyridazine compounds possess antimicrobial properties against various pathogens. For instance:
- Antibacterial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotics .
- Antifungal Properties : Studies have reported antifungal activity against common fungal strains, suggesting broader applications in treating infections .
Anticancer Properties
The compound's ability to inhibit specific kinases makes it a promising candidate for cancer therapy. Recent studies have highlighted:
- Cytotoxicity : Compounds were tested on human neuroblastoma cell lines with no significant cytotoxic effects observed at concentrations up to 10 µM, indicating a favorable safety profile for further development .
- In Vivo Efficacy : In animal models, certain imidazo[1,2-b]pyridazine derivatives have shown significant reductions in tumor size and improved survival rates compared to controls .
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-b]pyridazine is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : Modifications at the C-3 position significantly influence kinase selectivity and potency. For example, specific aryl groups enhance metabolic stability and cellular permeability .
- Hydrogen Bonding : The introduction of substituents capable of forming intramolecular hydrogen bonds has been linked to improved pharmacokinetic properties, such as increased absorption and reduced clearance rates in vivo .
Case Study 1: DYRK Inhibition
A study focused on the development of imidazo[1,2-b]pyridazine derivatives as selective DYRK inhibitors demonstrated that compound 21j inhibited DYRK1A with an IC50 of 33 nM. This compound also exhibited low cytotoxicity on neuroblastoma cells, making it a candidate for further investigation in neurodegenerative disease treatments .
Case Study 2: Anticancer Activity
In another study, a series of imidazo[1,2-b]pyridazine compounds were evaluated for their anticancer effects in a rat model of adjuvant arthritis. The most active compound showed a significant reduction in inflammatory markers and tumor growth compared to untreated controls, highlighting its therapeutic potential in oncology settings .
特性
IUPAC Name |
imidazo[1,2-b]pyridazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3.ClH/c1-2-6-7-4-5-9(6)8-3-1;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRMOYNFGLMEAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648603 | |
Record name | Imidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18087-70-2 | |
Record name | Imidazo[1,2-b]pyridazine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18087-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo(1,2-b)pyridazin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018087702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-b]pyridazin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。